N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-14-5-3-4-13(18(14)22)19(26)23-11-8-9-12(16(25)10-11)20-24-15-6-1-2-7-17(15)27-20/h1-10,25H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIKEQNXPUWBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the phenyl ring can be achieved through electrophilic aromatic substitution using reagents like hydroxylamine.
Amidation: The final step involves the coupling of the hydroxylated benzothiazole derivative with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the amide group, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiazole or amide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests it could be developed into a drug for treating infections and cancer .
Industry
Industrially, the compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties. It is also explored for use in the production of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide involves its interaction with cellular proteins and enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, disrupting normal cellular functions. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-benzamide
- N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-3-hydroxybenzamide
Uniqueness
Compared to similar compounds, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide stands out due to the presence of both hydroxyl and dichloro substituents. These functional groups enhance its biological activity and chemical reactivity, making it more versatile for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
